5-Methoxymethyloxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

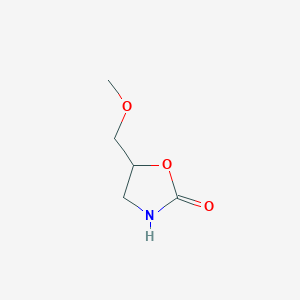

5-(Methoxymethyl)oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO3. It belongs to the oxazolidinone class, which is known for its applications in medicinal chemistry, particularly as antibacterial agents . The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-aminoalcohols with carbon dioxide or phosgene to form the oxazolidinone ring . Another approach involves the use of N-alkoxycarbonyl aminoalcohols, which can be cyclized using various reagents and catalysts .

Industrial Production Methods

Industrial production of oxazolidinones, including 5-(Methoxymethyl)oxazolidin-2-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidinones.

Scientific Research Applications

5-(Methoxymethyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against bacteria that are resistant to other antibiotics .

Comparison with Similar Compounds

Similar Compounds

Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism.

Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis.

Uniqueness

5-(Methoxymethyl)oxazolidin-2-one is unique due to its specific methoxymethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other oxazolidinones .

Biological Activity

5-Methoxymethyloxazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methanol with oxazolidinone derivatives. The exact synthetic route can vary depending on the desired purity and yield. The compound is characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent research has indicated that derivatives of oxazolidinones exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 2.53 |

| HT-29 (Colon Cancer) | 1.94 |

| A549 (Lung Cancer) | 1.64 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have demonstrated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some common pathogens are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication in vitro, particularly against RNA viruses such as influenza and coronaviruses. The mechanism appears to involve interference with viral entry or replication processes within host cells .

Case Studies

-

Case Study on Anticancer Effects :

A study conducted by Zhang et al. evaluated the effects of various oxazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cells, with an IC50 value of approximately 2.53 µM. Mechanistic studies revealed that these compounds triggered apoptosis through caspase activation pathways . -

Case Study on Antimicrobial Efficacy :

In a comparative study on antimicrobial agents, researchers tested this compound against a panel of bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 8 µg/mL, suggesting potential for development as a therapeutic agent for skin infections caused by resistant strains .

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

5-(methoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

XUOARDLJYIUVLJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CNC(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.